molecular formula C6H6N4 B040915 Imidazo[1,2-a]pyrazin-8-amine CAS No. 117718-88-4

Imidazo[1,2-a]pyrazin-8-amine

Cat. No. B040915
M. Wt: 134.14 g/mol
InChI Key: RZLXZEJRGRNLQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazo[1,2-a]pyrazin-8-amines can be synthesized through a variety of methods. A notable approach includes the discovery of novel imidazo[1,2-a]pyrazin-8-amines as inhibitors, where substituted variants were developed to explore their activity as oncology targets, highlighting their importance in drug development (Zeng et al., 2011). Another method involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile synthesis of imidazo[1,2-a]pyrazines (Rosenberg et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazin-8-amines has been extensively analyzed, particularly in the context of their use as selective inhibitors of various kinases. The co-crystallization of imidazo[1,2-a]pyrazine derivatives with Aurora-A provided insights into the interactions of this class of compounds with Aurora kinases, leading to the design and synthesis of potent Aurora-A inhibitors (Bouloc et al., 2010).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazin-8-amines undergo various chemical reactions that highlight their reactivity and utility in synthesis. For instance, a gold-catalyzed regioselective heteroannulation strategy has been developed for the synthesis of imidazo[1,2-a]pyrazinones, demonstrating the compound's versatility in creating diverse molecular architectures (Vachhani et al., 2013).

Physical Properties Analysis

Studies on the structures and spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives have contributed to our understanding of the physical properties of imidazo[1,2-a]pyrazin-8-amines. These studies include investigations by X-ray crystallography, UV/vis absorption spectroscopy, NMR, and computational calculations, providing insight into the compound's planar ring structure and aromatic character (Nakai et al., 2003).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyrazin-8-amines are highlighted by their synthesis and reactivity, as well as their application in developing novel compounds with significant biological activity. For example, the synthesis of novel 6-substituted imidazo[1,2-a]pyrazines demonstrated potent inhibitory activity against the gastric H+/K+-ATPase, showcasing the compound's chemical versatility and potential therapeutic utility (Zimmermann et al., 2008).

Safety And Hazards

Imidazo[1,2-a]pyrazin-8-amine is classified as a dangerous compound. The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Imidazo[1,2-a]pyrazin-8-amine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future developments are expected to be based on the pattern and position of the substitution .

Relevant Papers Several papers have been published on Imidazo[1,2-a]pyrazin-8-amine and related compounds. These include studies on the synthesis, reactivity, and biological applications of imidazo[1,2-a]pyrazines , as well as research on the development of new chemosynthetic strategies and drug development . Other papers have focused on the design of new adenosine receptor antagonists , the discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors , and the development of Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core .

properties

IUPAC Name

imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXZEJRGRNLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437402
Record name Imidazo[1,2-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazin-8-amine

CAS RN

117718-88-4
Record name Imidazo[1,2-a]pyrazin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117718-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazin-8-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazin-8-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
D Poli, M Falsini, F Varano, M Betti, K Varani… - European Journal of …, 2017 - Elsevier
The imidazo[1,2-a]pyrazine ring system has been chosen as a new decorable core skeleton for the design of novel adenosine receptor (AR) antagonists targeting either the human (h) A …
Number of citations: 21 www.sciencedirect.com
GL Reddy, R Sarma, S Liu, W Huang, J Lei, J Fu… - European Journal of …, 2021 - Elsevier
Antagonists of adenosine receptor are under exploration as potential drug candidates for treatment of neurological disorders, depression, certain cancers and potentially used as a …
Number of citations: 10 www.sciencedirect.com
N Bouloc, JM Large, M Kosmopoulou, C Sun… - Bioorganic & medicinal …, 2010 - Elsevier
Co-crystallisation of the imidazo[1,2-a]pyrazine derivative 15 (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine) with Aurora-A provided an insight into the …
Number of citations: 43 www.sciencedirect.com
SA Mitchell, MD Danca, PA Blomgren… - Bioorganic & medicinal …, 2009 - Elsevier
Inhibition of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) has been validated …
Number of citations: 38 www.sciencedirect.com
N Bou Karroum, G Moarbess, JF Guichou… - Journal of Medicinal …, 2019 - ACS Publications
The Toll-like receptors (TLRs) 7 and 8 play an important role in the immune system activation, and their agonists may therefore serve as promising candidate vaccine adjuvants. …
Number of citations: 42 pubs.acs.org
MK Thakur, S Birudukota, S Swaminathan… - Biochemical and …, 2017 - Elsevier
Human Protein tyrosine kinase 6 (PTK6)(EC:2.7.10.2), also known as the breast tumor kinase (BRK), is an intracellular non-receptor Src-related tyrosine kinase expressed five-fold or …
Number of citations: 10 www.sciencedirect.com
C Patinote, NB Karroum, G Moarbess… - European journal of …, 2017 - Elsevier
The transcription nuclear factor NF-κB plays a pivotal role in chronic and acute inflammatory diseases. Among the several and diverse strategies for inhibiting NF-κB, one of the most …
Number of citations: 31 www.sciencedirect.com
A Boltjes, M Konstantinidou… - … and application of …, 2019 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl
H Zeng, DB Belanger, PJ Curran, GW Shipps Jr… - Bioorganic & medicinal …, 2011 - Elsevier
A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6) inhibitors. Tool compounds with low-…
Number of citations: 37 www.sciencedirect.com
A Boltjes, M Konstantinidou, L Gao… - … Reactions in High …, 2022 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl

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